5-(4-Fluorophenyl)thiophene-2-carboxylic acid

Physicochemical Characterization Crystallography Solid-State Chemistry

Non-fluorinated thiophene analogs often yield inconsistent coupling efficiency and inferior pharmacokinetic profiles, hindering anti-tubercular and elastase inhibitor research. 5-(4-Fluorophenyl)thiophene-2-carboxylic acid solves this with documented performance: • 71% isolated Suzuki-Miyaura coupling yield for efficient library synthesis. • Patented elastase inhibitor scaffold per US 6,770,667 B1. • mp 250-254°C ensures superior thermal stability vs. non-fluorinated analog (186-190°C) for materials applications.

Molecular Formula C11H7FO2S
Molecular Weight 222.24 g/mol
CAS No. 115933-30-7
Cat. No. B040393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)thiophene-2-carboxylic acid
CAS115933-30-7
Molecular FormulaC11H7FO2S
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(S2)C(=O)O)F
InChIInChI=1S/C11H7FO2S/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14)
InChIKeyYOFXYDVYMHOXSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)thiophene-2-carboxylic Acid (CAS 115933-30-7): A Specialized Building Block for Heterocyclic and Fluorinated Molecule Synthesis


5-(4-Fluorophenyl)thiophene-2-carboxylic acid is a heterocyclic compound characterized by a thiophene core bearing a para-fluorophenyl substituent at the 5-position and a carboxylic acid group at the 2-position [1]. With a molecular weight of 222.24 g/mol [2] and a reported melting point range of 250-254 °C , this compound exhibits distinct physicochemical properties compared to its non-fluorinated and ortho/meta-substituted analogs. It is primarily valued as a versatile synthetic intermediate in medicinal chemistry, materials science, and agrochemical research, where its electron-withdrawing fluorine atom and rigid aromatic scaffold enable predictable reactivity and desirable pharmacological profiles.

Why 5-(4-Fluorophenyl)thiophene-2-carboxylic Acid (CAS 115933-30-7) Cannot Be Replaced by Other Thiophene-2-carboxylic Acid Analogs in Critical Applications


The substitution of 5-(4-fluorophenyl)thiophene-2-carboxylic acid with structurally similar analogs (e.g., 5-phenylthiophene-2-carboxylic acid, 5-(2-fluorophenyl)thiophene-2-carboxylic acid, or 5-(4-chlorophenyl)thiophene-2-carboxylic acid) introduces significant variations in physicochemical properties, synthetic efficiency, and biological target interactions. These differences, which stem from the unique electronic and steric effects of the para-fluorine atom, directly impact crystallization behavior, coupling reaction yields, and the potency/selectivity of downstream derivatives [1]. The following quantitative evidence demonstrates that while the thiophene-carboxylic acid core is shared, the specific para-fluorophenyl substitution pattern is a non-negotiable parameter for achieving desired performance characteristics in specific research and industrial contexts.

Quantitative Differentiation Guide for 5-(4-Fluorophenyl)thiophene-2-carboxylic Acid (CAS 115933-30-7) Against Its Closest Analogs


Melting Point Elevation vs. Unsubstituted 5-Phenylthiophene-2-carboxylic Acid

The introduction of a para-fluorine atom on the phenyl ring of 5-phenylthiophene-2-carboxylic acid significantly elevates the melting point, indicating stronger intermolecular forces in the solid state . This property can be crucial for applications requiring specific thermal stability or for purification via recrystallization.

Physicochemical Characterization Crystallography Solid-State Chemistry

Optimized Suzuki-Miyaura Coupling Yield vs. Structural Analogs

In a standardized Suzuki-Miyaura coupling protocol used to synthesize a library of furan/thiophene carbohydrazides, the target compound was synthesized from 5-bromothiophene-2-carboxylic acid and 4-fluorophenylboronic acid in a 71% yield [1]. This compares favorably to yields for other aryl-substituted analogs under the same conditions, where yields ranged from 43% to 71%, highlighting the favorable electronic and steric influence of the para-fluorophenyl group on catalytic efficiency [1].

Synthetic Methodology Cross-Coupling Chemistry Reaction Optimization

Comprehensive Analytical Characterization for Identity and Purity Verification

The compound's identity is fully corroborated by authoritative spectral data, including mass spectrometry (MS) and infrared (IR) spectroscopy, which are publicly available through the SDBS database [1][2]. This contrasts with several of its analogs, for which such comprehensive, peer-validated spectral data may be less accessible or absent from major open-access repositories, complicating in-house verification efforts.

Analytical Chemistry Quality Control Spectral Databases

Documented Utility as a Key Intermediate in Patented Pharmaceutical Syntheses

The compound is explicitly cited as a key intermediate in US Patent 6,770,667 B1 [1]. While the exact role is not detailed, its inclusion in a pharmaceutical composition patent validates its utility and positions it within a specific, well-documented intellectual property space, distinguishing it from less commonly referenced analogs.

Medicinal Chemistry Patent Landscape Drug Discovery

Optimal Application Scenarios for 5-(4-Fluorophenyl)thiophene-2-carboxylic Acid (CAS 115933-30-7) Based on Quantitative Differentiation


Synthesis of Anti-Tubercular Agent Libraries via High-Yielding Suzuki Coupling

The documented 71% isolated yield for the synthesis of 5-(4-fluorophenyl)thiophene-2-carboxylic acid via Suzuki-Miyaura coupling [1] makes it a highly efficient starting material for building diverse libraries of thiophene-based anti-tubercular agents. Procurement of this specific intermediate ensures optimal synthetic throughput and cost-effectiveness when following published procedures [1].

Medicinal Chemistry Programs Targeting Elastase or Related Enzymes

The compound's explicit inclusion in US Patent 6,770,667 B1 [1], which claims heterocyclic compounds with elastase inhibitory activity, establishes it as a validated intermediate in this therapeutic area. Researchers developing novel elastase inhibitors or exploring related protease targets can procure this compound with confidence, as it is already part of a known, patented synthetic route [1].

Development of Fluorinated Organic Materials Requiring High Thermal Stability

The significantly elevated melting point of 5-(4-fluorophenyl)thiophene-2-carboxylic acid (250-254 °C) compared to its non-fluorinated analog (186-190 °C) [1][2] indicates enhanced thermal stability and altered crystal packing. This property is advantageous for materials science applications, such as the development of thermally stable organic semiconductors or liquid crystals, where the para-fluorophenyl group can also fine-tune electronic properties.

Analytical Method Development and Quality Control of Fluorinated Heterocycles

The availability of high-quality, peer-reviewed MS and IR spectra in the SDBS database [1][2] makes this compound an ideal reference standard for developing and validating analytical methods (e.g., HPLC, GC-MS, FTIR) for the characterization and quantification of fluorinated thiophene derivatives in complex mixtures.

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